AKR1C3 Inhibitory Potency
4-Chloro-1-(naphthalen-1-yl)butan-1-one (BDBM50427654) exhibits an IC50 of 3.56E+3 nM (3.56 µM) against human recombinant AKR1C3, representing a significantly lower potency compared to the optimized naphthalene derivative BDBM50427620, which achieves an IC50 of 3.51 nM [1][2]. This 1,014-fold difference in potency delineates a clear functional boundary: the target compound is not a high-affinity AKR1C3 binder and should not be selected for applications demanding nanomolar inhibition of this target.
| Evidence Dimension | AKR1C3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 3.56E+3 nM (3.56 µM) |
| Comparator Or Baseline | BDBM50427620 (CHEMBL2323507): 3.51 nM |
| Quantified Difference | 1,014-fold lower potency (higher IC50) |
| Conditions | Inhibition of human recombinant AKR1C3-mediated NADP+-dependent oxidation of S-(+)-1,2,3,4-tetrahydro-1-naphthol |
Why This Matters
This moderate potency profile may be advantageous as a negative control or as a starting scaffold for optimization campaigns where high basal activity is undesirable.
- [1] BindingDB. (2025). BDBM50427654 CHEMBL2323483. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50427654 View Source
- [2] BindingDB. (2025). BDBM50427620 CHEMBL2323507. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50427620 View Source
